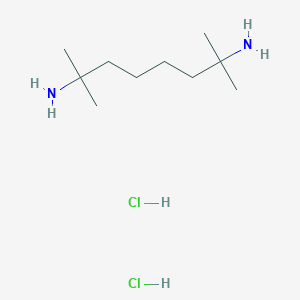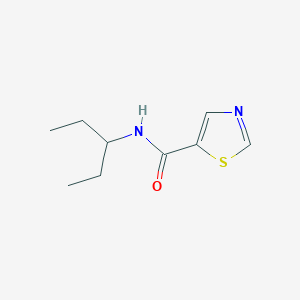![molecular formula C8H7N3O3 B13501075 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Imidazo[1,2-a]pyridine: Shares structural similarities but differs in the nitrogen atom placement within the ring.
Pyrrolopyrazine: Features a similar pyrazine ring but with a different fused ring system.
Uniqueness
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
DTUUBSPBTPGJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN2C=C(N=C2C1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
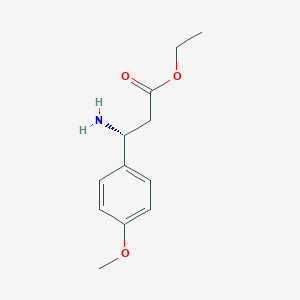

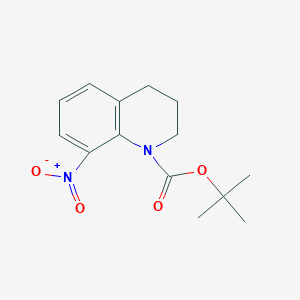

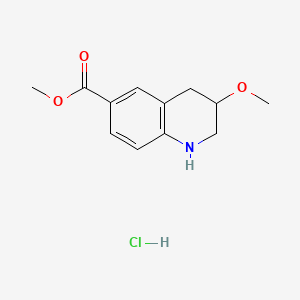
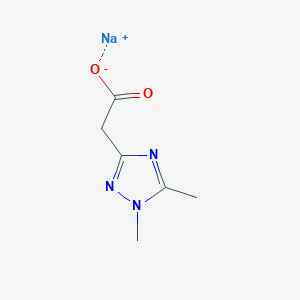

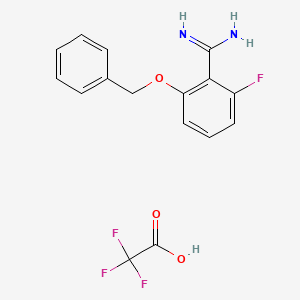
![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)

